molecular formula C9H7FO3 B178036 Methyl 2-fluoro-5-formylbenzoate CAS No. 165803-94-1

Methyl 2-fluoro-5-formylbenzoate

Cat. No. B178036
Key on ui cas rn: 165803-94-1
M. Wt: 182.15 g/mol
InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947851B2

Procedure details

To a solution of 3-bromo-4-fluoro benzaldehyde (Aldrich, 10 g, 0.049 mol) in dry DMF (25 mL) was added dry methanol (40 mL) followed by TEA (9.9 g, 0.0988 mol), dppf (Aldrich, 1.36 g, 0.00246 mol) and palladium acetate (Aldrich, 0.31 g, 0.00138 mol). The reaction mixture was heated to 60° C. under carbon monoxide atmosphere for 20 h. The reaction mixture was cooled and purged with nitrogen to remove dissolved carbon monoxide if any. The solvent was removed under vacuum and the residue was purified by flash chromatography using silicagel (petrol ether/ ethyl acetate, 9:1) to afford 2 g (23%) of the title compound as a solid along with 6 g of unreacted starting material. TLC: Petrol ether/EtOAc (7:3); Rf=0.7; HPLC: purity >98%. 1H NMR (DMSO) δ: 10.04 (s, 1H), 8.45 (m, 1H), 8.20 (m, 1H), 7.59 (m, 1H), 3.90 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].[CH3:11][OH:12].CN([CH:16]=[O:17])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[C:11]([O:17][CH3:16])=[O:12] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1F
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
TEA
Quantity
9.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.36 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Four
Name
Quantity
0.31 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
dissolved carbon monoxide if any
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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